6-(Aminomethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(Aminomethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of an aminomethyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with formaldehyde and ammonia. The reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on the cyanuric chloride are replaced by aminomethyl groups. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological activities.
Scientific Research Applications
6-(Aminomethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminomethyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Another triazine derivative with similar structural features.
Melamine: A triazine compound widely used in the production of plastics and resins.
Cyanuric Acid: A triazine derivative used in water treatment and as a precursor for other chemicals.
Uniqueness
6-(Aminomethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C4H8N6 |
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Molecular Weight |
140.15 g/mol |
IUPAC Name |
6-(aminomethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C4H8N6/c5-1-2-8-3(6)10-4(7)9-2/h1,5H2,(H4,6,7,8,9,10) |
InChI Key |
PWESYANHOIHANF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
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